disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate
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Overview
Description
Disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonates, triazines, and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate typically involves multiple steps. These steps include the formation of the diazenyl group, the introduction of the triazine ring, and the sulfonation process. Each step requires specific reagents and conditions, such as controlled temperatures, pH levels, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors designed to handle the specific conditions required for each step. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The sulfonate and triazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the diazenyl group may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it a versatile tool in organic synthesis.
Biology
In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biochemical pathways and interactions at the molecular level.
Medicine
Potential medical applications include its use as a drug candidate or in diagnostic assays. Its ability to interact with specific molecular targets makes it a promising compound for therapeutic research.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazenyl and triazine derivatives, such as:
- 2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-aminobenzenesulfonate
- 4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate
Uniqueness
What sets disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
75268-65-4 |
---|---|
Molecular Formula |
C24H19ClFN9Na2O9S2 |
Molecular Weight |
742.0 g/mol |
IUPAC Name |
disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C24H21ClFN9O9S2.2Na/c1-3-35-20(37)17(19(27)36)10(2)18(21(35)38)34-33-15-8-11(4-7-16(15)46(42,43)44)28-23-30-22(26)31-24(32-23)29-14-9-12(45(39,40)41)5-6-13(14)25;;/h4-9,37H,3H2,1-2H3,(H2,27,36)(H,39,40,41)(H,42,43,44)(H2,28,29,30,31,32);;/q;2*+1/p-2 |
InChI Key |
QGICSQUXJMZAPN-UHFFFAOYSA-L |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)F)NC4=C(C=CC(=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+] |
Origin of Product |
United States |
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